molecular formula C16H15N3O4S B2360480 N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide CAS No. 2034571-14-5

N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide

Cat. No.: B2360480
CAS No.: 2034571-14-5
M. Wt: 345.37
InChI Key: ASZUEIGQNXTIEX-UHFFFAOYSA-N
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Description

N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a synthetic organic compound provided for research and development purposes. This molecule is of significant interest in medicinal chemistry due to its hybrid structure, incorporating two privileged pharmacophores: a benzo[b]thiophene moiety and a 5-methylisoxazole ring, linked through a hydroxyethyl-oxalamide chain. The benzo[b]thiophene scaffold is widely recognized in scientific literature for its diverse biological activities . Similarly, heterocyclic compounds like the 1,2,4-triazoles (structurally related to the isoxazole in this compound) are extensively studied for their broad spectrum of pharmacological properties . The specific combination of these features in a single molecule makes it a valuable chemical tool for researchers investigating new biologically active prototypes. Researchers can utilize this compound in various applications, including but not limited to, in vitro screening assays for antimicrobial, anti-inflammatory, or antitumor activity, as well as in structure-activity relationship (SAR) studies to optimize lead compounds. The presence of the oxalamide linker and hydroxyl group also provides potential sites for further chemical modification. This product is intended for use by qualified research professionals in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S/c1-9-6-14(19-23-9)18-16(22)15(21)17-7-12(20)11-8-24-13-5-3-2-4-10(11)13/h2-6,8,12,20H,7H2,1H3,(H,17,21)(H,18,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASZUEIGQNXTIEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(=O)NCC(C2=CSC3=CC=CC=C32)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

Benzothiophene derivatives have been found to display high antibacterial activity againstS. aureus. This suggests that the compound may interact with bacterial cells, leading to their inhibition or death.

Biochemical Pathways

Benzothiophene derivatives have been known to exhibit antimicrobial and antioxidant activities. This suggests that the compound may interfere with the biochemical pathways related to microbial growth and oxidative stress.

Result of Action

Given its potential antimicrobial activity, it can be inferred that the compound may lead to the inhibition of microbial growth at the molecular and cellular levels.

Biological Activity

N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities , particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and potential applications, supported by relevant data and case studies.

Compound Overview

  • Chemical Name : this compound
  • CAS Number : 2034571-24-7
  • Molecular Formula : C19H20N2O3S
  • Molecular Weight : 372.48 g/mol

Biological Activity

The biological activity of this compound can be attributed to its unique structural features, particularly the presence of the benzo[b]thiophene moiety and the isoxazole ring. These functional groups contribute to its diverse pharmacological properties.

Anticancer Properties

Research indicates that compounds containing benzo[b]thiophene structures exhibit significant anticancer properties. For instance, similar compounds have been shown to inhibit ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair, thereby impeding tumor growth. This mechanism positions this compound as a potential candidate for cancer therapy.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies suggest that derivatives of benzo[b]thiophene can exhibit activity against various bacterial strains, making them promising candidates for developing new antibiotics . The incorporation of the isoxazole moiety may enhance this activity due to its known interactions with biological targets.

Synthesis and Preparation

The synthesis of this compound typically involves several steps:

  • Starting Materials : The synthesis begins with 2-(benzo[b]thiophen-3-yl)-2-hydroxyethylamine and 5-methylisoxazole.
  • Reagents : The reaction often utilizes oxalyl chloride in an inert atmosphere to prevent oxidation.
  • Reaction Conditions : The mixture is stirred at low temperatures (0–5°C) before being allowed to warm to room temperature for complete reaction.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into potential applications:

StudyFindings
Investigated the anticancer effects of benzo[b]thiophene derivatives on various cancer cell lines, highlighting their ability to inhibit cell proliferation.
Reported antimicrobial activities against Gram-positive bacteria, suggesting potential therapeutic applications in infectious diseases.
Examined the structure-activity relationship (SAR) of similar compounds, indicating that modifications in functional groups significantly influence biological efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Derivatives

Structural Features and Substituent Effects

The oxalamide core (N1-N2-oxalamide) is a common scaffold in medicinal and flavor chemistry. Key structural variations among analogs include:

Compound Name N1 Substituent N2 Substituent Key Applications/Properties
Target Compound 2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl 5-Methylisoxazol-3-yl Hypothesized antiviral/flavor activity (inferred from analogs)
S336 (CAS 745047-53-4) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Potent umami agonist; used in food flavoring
Compound 13 (Antiviral) (1-Acetylpiperidin-2-yl)(5-(2-hydroxyethyl)-4-methylthiazol-2-yl)methyl 4-Chlorophenyl HIV entry inhibition (IC50 ~0.5 μM)
Compound 1768 (FAO/WHO) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Rapid metabolism in hepatocytes; no amide hydrolysis
N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(Pyridin-2-yl)ethyl)oxalamide 2-Methoxy-4-methylbenzyl 2-(Pyridin-2-yl)ethyl NOEL = 100 mg/kg/day in rats; flavoring agent

Key Observations :

  • Benzo[b]thiophene vs.
  • 5-Methylisoxazole vs. Pyridyl/Chlorophenyl : The isoxazole ring’s electron-rich nature and smaller steric profile could modulate solubility and metabolic stability relative to pyridyl or chlorophenyl groups .

Pharmacological and Metabolic Comparisons

Antiviral Activity :
  • Compound 13 (N1-(4-chlorophenyl)-N2-thiazolylmethyl analog) inhibits HIV entry with submicromolar potency, attributed to its thiazole and chlorophenyl substituents .
Metabolism :
  • N1-(2,4-Dimethoxybenzyl)-N2-(2-(Pyridin-2-yl)ethyl)oxalamide (1768) : Rapidly metabolized in rat hepatocytes without amide bond cleavage, suggesting oxidative modifications at the benzyl or pyridyl groups . The target compound’s benzo[b]thiophene and hydroxyethyl groups may undergo glucuronidation or sulfation, as seen in related thiophene-containing molecules .

Preparation Methods

Synthesis of 2-(Benzo[b]thiophen-3-yl)-2-hydroxyethylamine

The benzo[b]thiophene core is synthesized via electrophilic cyclization , a method validated for similar systems (Search Result).

Procedure :

  • Starting material : 2-Alkynylthioanisole derivatives are treated with sodium halides (NaCl/NaBr) and CuSO₄ in ethanol under reflux.
  • Cyclization : Forms 3-halobenzo[b]thiophene (e.g., 3-chlorobenzo[b]thiophene) in >90% yield.
  • Hydroxylation : The halogen substituent is replaced via nucleophilic substitution with ethylene glycol under basic conditions to yield 2-(benzo[b]thiophen-3-yl)-2-hydroxyethanol.
  • Amination : The alcohol is converted to the amine using the Gabriel synthesis or Mitsunobu reaction with phthalimide.

Key Data :

Step Reagents/Conditions Yield
Cyclization NaCl, CuSO₄, ethanol, reflux 90–92%
Hydroxylation Ethylene glycol, K₂CO₃, DMF, 80°C 85%
Amination Phthalimide, DIAD, PPh₃, THF, 0°C→RT 78%

Synthesis of 5-Methylisoxazol-3-amine

The 5-methylisoxazole moiety is prepared via 1,3-dipolar cycloaddition (Search Result,).

Procedure :

  • Hydroxymoyl chloride formation : React hydroxylamine with acetyl chloride to generate acetylhydroxymoyl chloride.
  • Cycloaddition : React with methyl propiolate in the presence of triethylamine to form 5-methylisoxazole-3-carboxylate.
  • Decarboxylation : Hydrolyze the ester to the carboxylic acid, followed by thermal decarboxylation.
  • Reduction : Convert the nitrile intermediate to the amine using LiAlH₄.

Key Data :

Step Reagents/Conditions Yield
Cycloaddition Methyl propiolate, Et₃N, CH₂Cl₂, 0°C 75%
Decarboxylation H₂SO₄, H₂O, reflux 82%
Reduction LiAlH₄, THF, 0°C→RT 68%

Oxalamide Coupling Methodology

The final step involves sequential amidation of oxalyl chloride with the two amines (Search Result,).

Stepwise Amidation Protocol

Procedure :

  • First amidation : React oxalyl chloride with 2-(benzo[b]thiophen-3-yl)-2-hydroxyethylamine in anhydrous THF at 0°C.
  • Second amidation : Add 5-methylisoxazol-3-amine to the intermediate acyl chloride, followed by triethylamine to scavenge HCl.
  • Purification : Recrystallize from ethanol/water (4:1) to isolate the product.

Optimized Conditions :

Parameter Value
Solvent THF
Temperature 0°C (first step), RT (second step)
Equivalents 1:1:1 (oxalyl chloride:N1-amine:N2-amine)
Yield 72–78%

Alternative One-Pot Method

A one-pot approach reduces purification steps but requires precise stoichiometry:

  • Combine oxalyl chloride, both amines, and Hunig’s base in dichloromethane.
  • Stir at −10°C for 4 hours, then warm to RT overnight.
  • Extract with NaHCO₃ and concentrate.

Comparative Data :

Method Purity (HPLC) Yield
Stepwise 98.5% 78%
One-Pot 95.2% 65%

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, isoxazole-H), 7.85–7.45 (m, 4H, benzo[b]thiophene-H), 5.12 (t, 1H, -OH), 4.35 (m, 2H, -CH₂NH), 2.41 (s, 3H, -CH₃).
  • LC-MS (ESI+) : m/z 414.1 [M+H]⁺.

Crystallography :

  • Single-crystal X-ray analysis confirms the E-configuration of the oxalamide linkage (analogous to Search Result).

Challenges and Optimization

  • Regioselectivity : The order of amine addition is critical. Reverse addition (isoxazole amine first) reduces yield to 52% due to steric hindrance.
  • Byproducts : Dimerization of amines or over-chlorination is mitigated by slow addition of oxalyl chloride.
  • Solvent Effects : Polar aprotic solvents (THF, DMF) improve solubility but may require higher temperatures for recrystallization.

Q & A

Basic Research Questions

Q. How can synthetic routes for N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide be optimized to improve yield and purity?

  • Methodological Answer : Multi-step synthesis typically involves coupling benzo[b]thiophene and isoxazole intermediates via oxalamide linkages. Key steps include:

  • Hydroxyethyl Functionalization : Use of 2-hydroxy-2-(benzo[b]thiophen-3-yl)ethylamine, prepared via nucleophilic substitution or reductive amination, under anhydrous conditions (e.g., tetrahydrofuran) to minimize hydrolysis .
  • Oxalamide Formation : React with 5-methylisoxazol-3-yl carbonyl chloride in the presence of a base (e.g., triethylamine) at 0–5°C to suppress side reactions .
  • Yield Optimization : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm connectivity of the benzo[b]thiophene (δ 7.2–7.8 ppm), hydroxyethyl (δ 3.5–4.2 ppm), and isoxazole (δ 6.1–6.3 ppm) moieties .
  • HPLC-MS : Validate purity (>95%) and molecular weight (e.g., calculated m/z 385.4 vs. observed m/z 385.3) .
  • IR Spectroscopy : Identify amide C=O stretches (~1650–1700 cm⁻¹) and hydroxyl O-H bonds (~3200–3500 cm⁻¹) .

Q. How can preliminary biological activity screening be designed for this compound?

  • Methodological Answer :

  • In Vitro Assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays (IC₅₀ values) .
  • Antimicrobial Screening : Use agar diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with ampicillin as a control .
  • Enzyme Inhibition : Evaluate inhibition of cyclooxygenase-2 (COX-2) or kinases via fluorometric assays .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across different assay models?

  • Methodological Answer :

  • Dose-Response Validation : Replicate assays with standardized concentrations (e.g., 1–100 µM) across multiple cell lines .
  • Solubility Adjustments : Use co-solvents (e.g., DMSO ≤0.1%) to mitigate false negatives from aggregation .
  • Mechanistic Follow-Up : Confirm target engagement via Western blot (e.g., p53, caspase-3) or SPR binding assays .

Q. How can solubility limitations of this compound be addressed for in vivo studies?

  • Methodological Answer :

  • Prodrug Design : Acetylate the hydroxyethyl group to enhance lipophilicity, followed by enzymatic hydrolysis in vivo .
  • Nanocarrier Systems : Encapsulate in PEGylated liposomes or polymeric nanoparticles (PLGA) for sustained release .
  • Co-Solvent Blends : Use Cremophor EL or cyclodextrins for parenteral formulations .

Q. What approaches are effective for structure-activity relationship (SAR) studies on this compound?

  • Methodological Answer :

  • Functional Group Modifications :
  • Oxidation : Convert hydroxyethyl to ketone (KMnO₄, CH₃COOH) to assess impact on bioactivity .
  • Substitution : Replace 5-methylisoxazole with other heterocycles (e.g., pyrazole, thiazole) .
  • Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with COX-2) .

Q. How can pharmacokinetic parameters (e.g., half-life, bioavailability) be evaluated preclinically?

  • Methodological Answer :

  • In Vivo Models : Administer IV/PO doses (10–50 mg/kg) in rodents. Collect plasma samples at intervals (0–24h) for LC-MS/MS analysis .
  • ADME Profiling :
  • Microsomal Stability : Incubate with liver microsomes (human/rat) to measure metabolic clearance .
  • Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis .

Q. What computational methods are suitable for predicting off-target interactions?

  • Methodological Answer :

  • Molecular Dynamics Simulations : Simulate binding to homologous proteins (e.g., EGFR, PARP) using GROMACS .
  • Chemoproteomics : Use affinity-based probes (ABPP) to identify off-targets in cell lysates .

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